

Application Note: Comprehensive Characterization of 1-(1,3-Benzothiazol-2-yl)-3-hexylurea

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Compound of Interest

Compound Name: 1-(1,3-Benzothiazol-2-yl)-3-hexylurea

Cat. No.: B14129472

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Introduction & Scientific Context

1-(1,3-Benzothiazol-2-yl)-3-hexylurea (CAS: Generic structure ref) represents a critical scaffold in medicinal chemistry, combining the pharmacologically active benzothiazole core with a lipophilic hexyl urea chain. Benzothiazole ureas are extensively investigated for their antimicrobial, anticancer (specifically MCF-7 cell lines), and anticonvulsant properties [1, 2].

The hexyl chain introduces significant lipophilicity compared to methyl/ethyl analogs, modulating membrane permeability and solubility. This application note provides a field-proven workflow for the rigorous characterization of this molecule, addressing specific challenges such as urea instability and hydrophobic aggregation during chromatography.

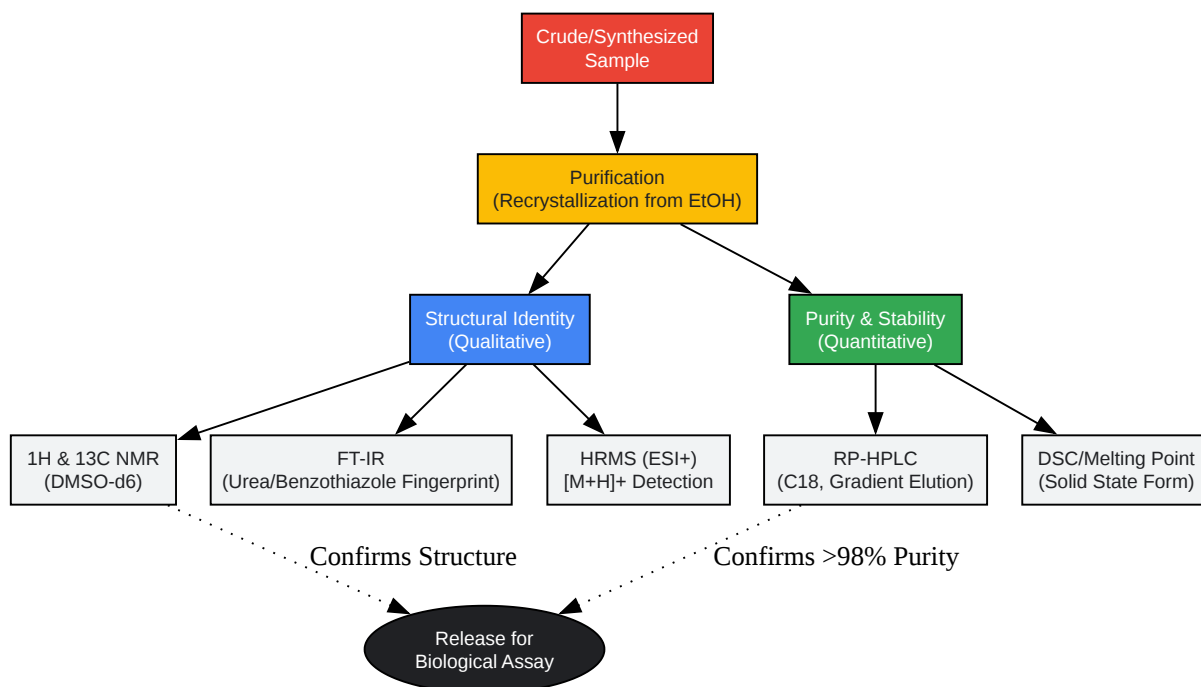
Physicochemical Profile (Theoretical)

- Molecular Formula:
- Molecular Weight: 277.38 g/mol

- Predicted LogP: ~3.8 – 4.2 (High lipophilicity due to hexyl chain)
- Solubility: Soluble in DMSO, DMF, warm Ethanol; Insoluble in Water.

Characterization Workflow

The following diagram outlines the logical flow for validating the identity and purity of the compound.



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Figure 1: Integrated analytical workflow ensuring structural confirmation prior to biological screening.

Spectroscopic Protocols (Identity)

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment. Solvent Selection: DMSO-

is mandatory. Chloroform (

) often leads to peak broadening of the urea protons due to hydrogen bonding or poor solubility.

Protocol:

- Dissolve 5–10 mg of sample in 0.6 mL DMSO-

.

- Acquire

¹H NMR (min 400 MHz) with 16 scans.

- Critical Check: Look for the two distinct urea NH signals. The NH attached to the benzothiazole is significantly deshielded.

Expected Data (

¹H NMR, 400 MHz, DMSO-

): | Proton Group | Shift (

ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | Benzothiazole NH | 10.80 – 11.20 | Broad Singlet | 1H | Urea NH proximal to aromatic ring | | Benzothiazole Ar | 7.90 – 7.95 | Doublet | 1H | H-4 or H-7 (Aromatic) | | Benzothiazole Ar | 7.70 – 7.75 | Doublet | 1H | H-4 or H-7 (Aromatic) | | Benzothiazole Ar | 7.30 – 7.45 | Multiplet | 2H | H-5, H-6 (Aromatic) | | Alkyl NH | 6.50 – 7.00 | Broad Triplet | 1H | Urea NH proximal to hexyl chain | |

-CH

| 3.10 – 3.25 | Quartet/Multiplet | 2H | Hexyl C1 (adjacent to N) | |

-CH

| 1.40 – 1.55 | Multiplet | 2H | Hexyl C2 | | Bulk CH

| 1.20 – 1.35 | Broad Multiplet | 6H | Hexyl C3-C5 | | Terminal CH

| 0.85 – 0.90 | Triplet | 3H | Hexyl C6 | [\[1\]](#)

Expert Insight: If the NH peaks are missing or integrated low, it indicates proton exchange with water in wet DMSO. Use a fresh ampoule of solvent [3].

Infrared Spectroscopy (FT-IR)

Objective: Confirmation of functional groups, specifically the urea carbonyl and benzothiazole ring. Method: ATR (Attenuated Total Reflectance) on solid powder.

Diagnostic Bands:

- 3200 – 3400 cm⁻¹
: N-H stretching (Broad, often double band for secondary amines).
- 1650 – 1700 cm⁻¹
: C=O stretching (Urea carbonyl). Note: This is lower than typical ketones due to resonance with the adjacent nitrogens.
- 1550 – 1600 cm⁻¹
: C=N stretching (Benzothiazole ring) [4].
- 740 – 760 cm⁻¹
: C-S stretching / Aromatic out-of-plane bending.

Chromatographic Protocols (Purity)

RP-HPLC Method

Objective: Quantify purity and detect synthesis byproducts (e.g., 2-aminobenzothiazole starting material). Challenge: The hexyl chain makes this molecule hydrophobic. A standard gradient starting at 10% organic may cause the compound to elute very late or carry over.

Instrument Parameters:

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 μm.
- Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate).

- Mobile Phase B: Acetonitrile (ACN).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (Benzothiazole absorption max) and 280 nm.
- Temperature: 30°C.

Gradient Profile:

Time (min)	% Mobile Phase B	Event
0.0	40	Initial Hold (Prevent precipitation)
2.0	40	Isocratic
12.0	95	Linear Gradient
15.0	95	Wash (Elute highly lipophilic impurities)
15.1	40	Re-equilibration

| 20.0 | 40 | End |

Self-Validating Check: Inject a blank (DMSO) before the sample. If "ghost peaks" appear at 12-14 minutes, they are likely carryover from previous runs due to the hexyl chain's stickiness. Increase the wash time at 95% B if this occurs [5].

Solid-State Characterization

Melting Point[1]

- Expected Range: 190°C – 210°C (Typical for benzothiazole ureas, though the hexyl chain may lower this slightly compared to methyl analogs) [4].
- Protocol: Capillary method, ramp rate 1°C/min near melting point. Sharp melting (<2°C range) indicates high crystalline purity.

References

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